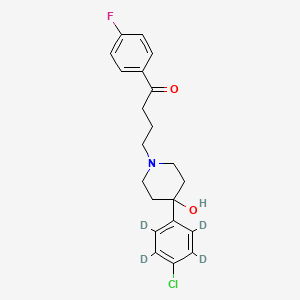

Rasagiline 13C3 mesylate racemic

Übersicht

Beschreibung

Rasagiline 13C3 mesylate racemic is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

A novel synthetic route for preparing rasagiline mesylate is presented using a dynamic kinetic resolution (DKR) as the key step, catalyzed by Candida antarctica lipase B (CALB) and a Pd nanocatalyst . The chiral intermediate ®-2,3-dihydro-1-indanamine was obtained through the DKR of the racemic aminoindan rac-1 in high yield (>90%) and excellent enantioselectivity (>99% ee) . Rasagiline mesylate was synthesized in 25% overall yield and excellent enantioselectivity (99.9% ee) over 7 steps .Molecular Structure Analysis

The molecular structure of Rasagiline 13C3 mesylate racemic can be found in various databases .Chemical Reactions Analysis

Rasagiline 13C3 mesylate racemic can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . In a pharmacokinetic study, quantitation was performed by monitoring the transitions at m/z 172.0–117.0 for rasagiline and m/z 175.0–117.0 for rasagiline-13C3 .Physical And Chemical Properties Analysis

Rasagiline 13C3 mesylate racemic is a solid substance with a characteristic odor . The exact melting point and boiling point are not determined .Wissenschaftliche Forschungsanwendungen

MAO-B Inhibitor

Rac Rasagiline-13C3 Mesylate is a selective irreversible MAO-B inhibitor . Monoamine oxidase B (MAO-B) is an enzyme in the brain that breaks down chemicals like dopamine. By inhibiting this enzyme, Rasagiline helps to increase the levels of dopamine in the brain, which can be beneficial in diseases like Parkinson’s.

Pharmacokinetics and Bioequivalence Studies

Rasagiline-13C3 Mesylate has been used in pharmacokinetic studies and bioequivalence studies . These studies are crucial in drug development to understand how the drug is absorbed, distributed, metabolized, and excreted in the body. They also help to compare the performance of a new generic version of a drug to the original brand name drug.

Parkinson’s Disease Treatment

Rasagiline is a drug used to treat symptoms of Parkinson’s disease . It is used to improve symptoms such as shakiness, stiffness, and difficulty moving. It can also help to reduce the amount of “off” time (periods of slow movement or stiffness).

Stable Isotope Labeling

Rac Rasagiline-13C3 Mesylate, being a stable isotope-labeled compound, can be used in environmental pollutant standards for the detection of air, water, soil, sediment, and food . This helps in tracing the origin and behavior of the compound in these environments.

Clinical Diagnostic

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . This helps in early detection and treatment of diseases.

Neurodegenerative Disorder Research

Rasagiline is used in research related to neurodegenerative disorders like Parkinson’s disease . It helps in understanding the disease progression and evaluating the efficacy of new treatments.

Wirkmechanismus

Target of Action

Rac Rasagiline-13C3 Mesylate, also known as Rasagiline 13C3 mesylate racemic, is a selective irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that regulates the metabolic degradation of catecholamines and serotonin .

Mode of Action

Rasagiline-13C3 Mesylate acts by irreversibly inhibiting MAO-B . This inhibition leads to an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

By inhibiting MAO-B, Rasagiline-13C3 Mesylate prevents the breakdown of dopamine, thereby increasing its availability . This results in enhanced dopaminergic function in the brain, which is beneficial in diseases like Parkinson’s where dopamine levels are reduced .

Pharmacokinetics

The pharmacokinetics of Rasagiline-13C3 Mesylate have been studied in healthy subjects . The study found that the bioequivalence of major pharmacokinetic parameters (AUC 0–t and AUC 0–∞) and the maximum observed serum concentration (C max) were within the acceptable range for bioequivalence . The study also found that the compound showed good tolerability and a similar safety profile under both fasting and postprandial conditions .

Result of Action

The inhibition of MAO-B by Rasagiline-13C3 Mesylate leads to increased levels of dopamine in the brain . This can result in improved motor function in patients with Parkinson’s disease . Additionally, Rasagiline-13C3 Mesylate has been shown to inhibit serum and NGF withdrawal-induced apoptosis

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

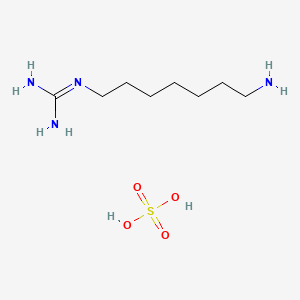

methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-IZHPGBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676130 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216757-55-9 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)